4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
CAS No.: 263368-92-9
Cat. No.: VC0200959
Molecular Formula: C13H14O5
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 263368-92-9 |
|---|---|
| Molecular Formula | C13H14O5 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | (3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one |
| Standard InChI | InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1 |
| SMILES | CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O |
| Canonical SMILES | CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O |
| Appearance | Powder |
Introduction
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is a complex organic compound with a molecular formula of C13H14O5. It belongs to the dihydronaphthalenone class of compounds, which are known for their diverse biological activities and chemical properties. This compound has been studied for its potential applications in various fields, including pharmaceuticals and natural product chemistry.
Chemical Synthesis
The synthesis of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone typically involves multi-step organic reactions, starting from simpler naphthalene derivatives. The process may include acetylation, hydroxylation, and methylation steps to achieve the desired structure.
Research Findings and Applications
While detailed research findings specific to 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone are scarce, compounds within the dihydronaphthalenone class have shown promise in various applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume